Mucrolidin
Overview
Description
Mucrolidin is a sesquiterpenoid compound isolated from the aerial parts of the plant Homalomena occulta . It belongs to the eudesmane-type sesquiterpenoids and exhibits weak antibacterial activities compared to Rifampicin . The molecular formula of this compound is C15H28O3, and it has a molecular weight of 256.38 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mucrolidin can be isolated from the epigeal parts of Tanacetopsis mucronata . The isolation process involves the extraction of the plant material followed by purification using chromatographic techniques. The structure of this compound has been confirmed through various spectroscopic methods, including infrared spectroscopy, mass spectrometry, and proton magnetic resonance spectroscopy .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction from plant sources. Further research and development may lead to the establishment of synthetic routes for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Mucrolidin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of hydroxyl groups in its structure allows for these transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, using reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Mucrolidin has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the chemical behavior of sesquiterpenoids and their derivatives.
Biology: this compound’s weak antibacterial activity makes it a subject of interest in the study of natural antibacterial agents.
Medicine: Although its antibacterial activity is weak, this compound can be used as a lead compound for the development of new antibacterial drugs.
Mechanism of Action
The mechanism of action of Mucrolidin involves its interaction with bacterial cells. It is believed to inhibit bacterial growth by interfering with essential cellular processes. the exact molecular targets and pathways involved in its antibacterial activity are not well understood and require further investigation.
Comparison with Similar Compounds
Mucrolidin is unique among sesquiterpenoids due to its specific structure and weak antibacterial activity. Similar compounds include:
- 1beta,4beta,7alpha-trihydroxyeudesmane
- 1beta,4beta,6beta,11-tetrahydroxyeudesmane
- Oplodiol
- Bullatantriol
- Acetylbullatantriol
- Homalomenol
- Maristeminol
These compounds share structural similarities with this compound but may exhibit different biological activities and chemical properties.
Properties
IUPAC Name |
(1R,4S,4aS,5S,6S,8aR)-4,8a-dimethyl-6-propan-2-yl-1,2,3,4a,5,6,7,8-octahydronaphthalene-1,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3/c1-9(2)10-5-7-14(3)11(16)6-8-15(4,18)13(14)12(10)17/h9-13,16-18H,5-8H2,1-4H3/t10-,11+,12-,13+,14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPWDWLORNWKSK-DEPYFDJDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C(CCC(C2C1O)(C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@]2([C@@H](CC[C@]([C@@H]2[C@H]1O)(C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of mucrolidin?
A: this compound is a sesquiterpenoid with an eudesmane skeleton. Its structure was elucidated in a study by Serkerov et al. . While the exact structural representation is not provided in these abstracts, it is characterized as a 1β,4β,7α-trihydroxyeudesmane in another study, indicating the presence and stereochemistry of three hydroxyl groups on the eudesmane core .
Q2: What are the known natural sources of this compound?
A: this compound has been identified in several plant species. It was first isolated from Tanacetopsis mucronata and has since been found in the aerial parts of Homalomena occulta , and the rhizomes of Alisma orientalis .
Q3: Has this compound shown any interesting biological activity?
A: While the provided abstracts don't delve into specific bioactivities of this compound, a study on the constituents of Homalomena occulta evaluated the antimicrobial potential of several isolated compounds, including this compound . The study found that most of the tested compounds, including this compound, displayed weak antibacterial activity in an agar-diffusion assay. This suggests that this compound might possess some antimicrobial properties, although further research is needed to confirm and characterize this activity.
Q4: Are there any analytical techniques used to characterize this compound?
A: Although not explicitly mentioned, the identification and structural elucidation of this compound likely involved spectroscopic techniques. These could include Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR experiments such as HMQC, HMBC, COSY, and ROESY, as these techniques are commonly used for structural characterization of natural products .
- [1] Jian-Chun, Z. 三种药用植物的化学成份和生物活性;2. 硝基烯类化合物合成与抗HIV-1 RT活性 [Chemical constituents and bioactivities of three medicinal plants; 2. Synthesis and anti-HIV-1 RT activity of nitroolefin compounds]. (Doctoral dissertation).
- [2] Wang, Y., Chen, W.-L., Li, S.-M., & Yang, Y. (2010). Three New Sesquiterpenoids from the Aerial Parts of Homalomena occulta. Helvetica Chimica Acta, 93(12), 2447–2453.
- [3] Serkerov, S. V., & Rybalko, K. S. (1975). Structure of this compound. Analysis of the influence of some oxygen-containing substituents on the chemical shifts of the protons of the angular methyl of sesquiterpenoids with the eudesmane type of skeleton. Chemistry of Natural Compounds, 11(6), 700–703.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.